
N~4~-(4-bromo-2-fluorophenyl)-6-methyl-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(4-bromo-2-fluorophenyl)-6-methyl-2,4-pyrimidinediamine is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is commonly referred to as BIBF1120 and is a potent inhibitor of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). The compound has been shown to have potential applications in the treatment of cancer, pulmonary fibrosis, and other diseases.
Mécanisme D'action
BIBF1120 inhibits several tyrosine kinases, including N~4~-(4-bromo-2-fluorophenyl)-6-methyl-2,4-pyrimidinediamine, FGFR, and PDGFR. These kinases play important roles in the growth and proliferation of cancer cells and the formation of new blood vessels, which are necessary for tumor growth. By inhibiting these kinases, BIBF1120 can prevent the growth and spread of cancer cells and reduce the formation of new blood vessels.
Biochemical and Physiological Effects:
BIBF1120 has been shown to have potent anti-tumor and anti-angiogenic effects in preclinical models of cancer. The compound has also been shown to reduce the formation of new blood vessels in the lungs of mice with pulmonary fibrosis. In addition, BIBF1120 has been shown to have anti-inflammatory effects in preclinical models of lung disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BIBF1120 is its potent anti-tumor and anti-angiogenic effects. The compound has been shown to be effective in preclinical models of cancer, and has the potential to be used in the treatment of several different types of cancer. However, one of the limitations of BIBF1120 is its potential toxicity. The compound has been shown to have toxic effects on the liver and kidneys in preclinical models, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on BIBF1120. One area of research is the development of new formulations of the compound that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict response to BIBF1120 in patients with cancer or pulmonary fibrosis. Finally, further studies are needed to determine the safety and efficacy of BIBF1120 in humans, and to identify potential drug interactions and side effects.
Méthodes De Synthèse
The synthesis of BIBF1120 involves several steps, including the reaction of 2-amino-4-methylpyrimidine with 4-bromo-2-fluoroaniline to form an intermediate product. This intermediate is then reacted with 2-chloro-N-methyl-N-(4-methyl-3-nitrophenyl)acetamide to form the final product, BIBF1120.
Applications De Recherche Scientifique
BIBF1120 has been extensively studied for its potential use in scientific research. The compound has been shown to have potent anti-angiogenic and anti-tumor effects in preclinical models of cancer. It has also been shown to have potential applications in the treatment of pulmonary fibrosis, a progressive lung disease characterized by scarring of the lung tissue.
Propriétés
IUPAC Name |
4-N-(4-bromo-2-fluorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN4/c1-6-4-10(17-11(14)15-6)16-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZVRZHQZZJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
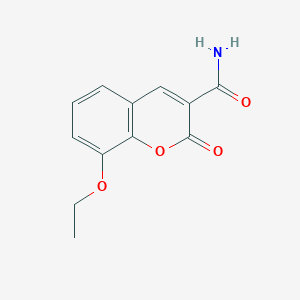
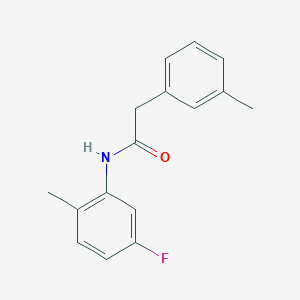
![4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine](/img/structure/B5266615.png)
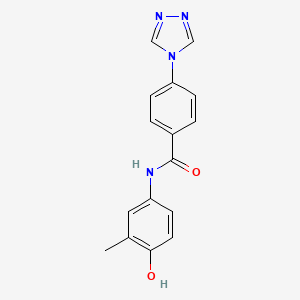
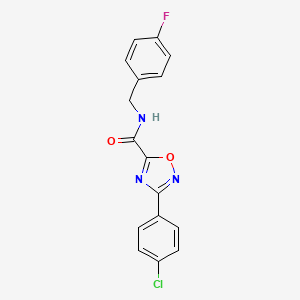
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266639.png)
![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)
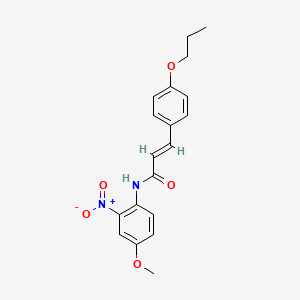
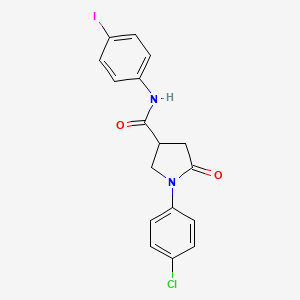
![methyl [4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetate](/img/structure/B5266665.png)
![8-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5266683.png)
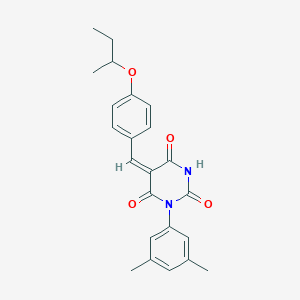
![N-cyclopropyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5266692.png)
![N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5266703.png)
